1-Tert-butylindazole 1-Tert-butylindazole
Brand Name: Vulcanchem
CAS No.: 2490430-00-5
VCID: VC4919809
InChI: InChI=1S/C11H14N2/c1-11(2,3)13-10-7-5-4-6-9(10)8-12-13/h4-8H,1-3H3
SMILES: CC(C)(C)N1C2=CC=CC=C2C=N1
Molecular Formula: C11H14N2
Molecular Weight: 174.247

1-Tert-butylindazole

CAS No.: 2490430-00-5

Cat. No.: VC4919809

Molecular Formula: C11H14N2

Molecular Weight: 174.247

* For research use only. Not for human or veterinary use.

1-Tert-butylindazole - 2490430-00-5

Specification

CAS No. 2490430-00-5
Molecular Formula C11H14N2
Molecular Weight 174.247
IUPAC Name 1-tert-butylindazole
Standard InChI InChI=1S/C11H14N2/c1-11(2,3)13-10-7-5-4-6-9(10)8-12-13/h4-8H,1-3H3
Standard InChI Key IEOHCKVBTVEQDA-UHFFFAOYSA-N
SMILES CC(C)(C)N1C2=CC=CC=C2C=N1

Introduction

Chemical Structure and Physicochemical Properties

1-Tert-butylindazole (C11_{11}H14_{14}N2_{2}) consists of a bicyclic indazole structure with a tert-butyl group (-C(CH3_3)3_3) attached to the nitrogen at position 1. The indazole nucleus comprises a benzene ring fused to a pyrazole ring, with the tert-butyl group introducing significant steric hindrance. This substitution impacts the compound’s electronic properties, solubility, and reactivity. Key physicochemical parameters include:

  • Molecular Weight: 174.24 g/mol

  • LogP: Estimated at 2.8 (indicating moderate hydrophobicity)

  • Melting Point: Data limited, but analogs suggest a range of 120–150°C .

The tert-butyl group enhances thermal stability, making the compound suitable for high-temperature applications in material science .

Synthetic Routes and Optimization

Boronic Acid-Mediated Coupling

A common synthesis route for tert-butyl-substituted indazoles involves Suzuki-Miyaura coupling. For example, tert-butyl 5-fluoro-1H-indazole-1-carboxylate is synthesized from 1-BOC-indazole-5-boronic acid using a palladium catalyst under inert conditions . While this method targets a fluorinated derivative, it provides a template for 1-tert-butylindazole synthesis by substituting the boronic acid precursor.

Reaction Conditions:

  • Base: Sodium hydroxide in methanol (23°C, 15 min)

  • Electrophilic Fluorination: Selectfluor in acetone (23°C, 1 h)

  • Yield: ~75%

Challenges in tert-Butyl Group Stability

The tert-butyl group is prone to oxidative metabolism, as demonstrated in studies of analogous compounds. For instance, in vitro biotransformation assays in liver microsomes show rapid oxidation of tert-butyl groups to alcohols, necessitating protective strategies during synthesis .

Applications in Pharmaceutical Development

Bioactive Compound Synthesis

1-Tert-butylindazole serves as a precursor in drug discovery, particularly for kinase inhibitors and antiviral agents. Its steric bulk stabilizes transition states in enzymatic binding pockets, enhancing selectivity. For example:

  • Kinase Inhibition: Analogous tert-butylindazoles exhibit IC50_{50} values <100 nM against tyrosine kinases due to improved hydrophobic interactions .

  • Antiviral Activity: Derivatives show promise against RNA viruses by interfering with viral replication machinery .

Metabolic Stability Considerations

While the tert-butyl group enhances binding affinity, its metabolic liability remains a challenge. In rat liver microsomes, tert-butyl-containing compounds exhibit clearance rates >30 mL/min/kg, compared to <10 mL/min/kg for trifluoromethylcyclopropyl analogs . Table 1 summarizes key metabolic data.

Table 1. Comparative Metabolic Stability of tert-Butyl vs. Trifluoromethylcyclopropyl Analogs

CompoundRLM Clearance (mL/min/kg)Human t1/2_{1/2} (min)
tert-Butyl3363
Trifluoromethyl<5114

Source: Adapted from

Material Science Applications

Polymer Stabilization

Incorporating 1-tert-butylindazole into polymer matrices improves thermal stability. For example, polyurethane composites with 2 wt% tert-butylindazole additives show a 40°C increase in decomposition temperature compared to unmodified polymers .

Corrosion Inhibition

In acidic environments, 1-tert-butylindazole acts as a corrosion inhibitor for mild steel, achieving 92% efficiency at 10 mM concentration. The mechanism involves adsorption onto metal surfaces via nitrogen lone pairs, forming a protective layer .

Pharmacokinetics and Toxicity

In Vivo Clearance

Rat studies indicate high clearance rates for tert-butylindazoles (20–352 mL/min/kg), necessitating structural modifications for therapeutic use. Introducing electron-withdrawing groups (e.g., fluorine) reduces oxidative metabolism, as seen in fluorinated derivatives .

Acute Toxicity

Future Directions and Innovations

Metabolic Engineering

Replacing the tert-butyl group with trifluoromethylcyclopropyl moieties enhances metabolic stability without compromising steric bulk. For example, Cp-CF3_3 analogs exhibit 5-fold lower clearance in vivo compared to tert-butyl counterparts .

Catalytic Applications

1-Tert-butylindazole derivatives show potential as ligands in asymmetric catalysis. Preliminary studies report enantiomeric excess (ee) >90% in Heck coupling reactions, though scalability challenges persist .

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